molecular formula C18H22N4O2S B14936496 3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B14936496
M. Wt: 358.5 g/mol
InChI Key: CATZVVMJVQQKHD-UHFFFAOYSA-N
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Description

3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features an indole ring substituted with a methoxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 7-methoxyindole and 2-methylpropyl-1,3,4-thiadiazole. The key steps in the synthesis may involve:

    Formation of the Indole Derivative: This can be achieved through the reaction of 7-methoxyindole with appropriate reagents to introduce the propanamide group.

    Coupling Reaction: The indole derivative is then coupled with the thiadiazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring.

    Substitution: The indole and thiadiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent, but may include the use of acids, bases, or organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole or thiadiazole rings.

Scientific Research Applications

3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study biological pathways involving indole and thiadiazole derivatives.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the thiadiazole ring can modulate these interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.

    7-Methoxy-1H-indole-2,3-dione: A compound with a similar indole core but different functional groups.

Uniqueness

3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the combination of the indole and thiadiazole rings, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

3-(7-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H22N4O2S/c1-12(2)11-16-20-21-18(25-16)19-15(23)8-10-22-9-7-13-5-4-6-14(24-3)17(13)22/h4-7,9,12H,8,10-11H2,1-3H3,(H,19,21,23)

InChI Key

CATZVVMJVQQKHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

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